6-[1-[8-Fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one, also known as AMG 337, is a synthetic organic compound classified as an investigational inhibitor of the MET proto-oncogene receptor tyrosine kinase. This compound is notable for its potential therapeutic applications in oncology, particularly in targeting cancers where MET signaling is dysregulated. The compound's chemical structure is characterized by a complex arrangement of various functional groups that contribute to its biological activity and pharmacokinetic properties.
The synthesis of AMG 337 involves several steps that incorporate various chemical reactions to construct its complex structure. The primary method includes:
The detailed synthetic pathway has been documented in various studies focusing on similar compounds within this chemical class .
The molecular structure of AMG 337 can be described as follows:
COCCOc1cnc2C=CN([C@H](C)c3nnc4n3cc(cc4F)c5cnn(C)c5)C(=O)c2c1MDL# MFCD29472283The three-dimensional conformation of AMG 337 allows it to fit precisely into the ATP-binding pocket of the MET kinase, facilitating effective inhibition .
AMG 337 undergoes several chemical reactions that are critical for its functionality:
AMG 337 acts primarily by inhibiting the MET receptor tyrosine kinase. The mechanism involves:
Data from preclinical studies demonstrate significant tumor growth inhibition in models dependent on MET signaling .
Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to confirm these properties during characterization stages .
AMG 337 shows promise for various scientific applications:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8